Ethyl 2-(2-((4-chlorophenyl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
CAS No.: 403843-87-8
Cat. No.: VC21461137
Molecular Formula: C19H20ClNO3S2
Molecular Weight: 410g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 403843-87-8 |
|---|---|
| Molecular Formula | C19H20ClNO3S2 |
| Molecular Weight | 410g/mol |
| IUPAC Name | ethyl 2-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
| Standard InChI | InChI=1S/C19H20ClNO3S2/c1-2-24-19(23)17-14-5-3-4-6-15(14)26-18(17)21-16(22)11-25-13-9-7-12(20)8-10-13/h7-10H,2-6,11H2,1H3,(H,21,22) |
| Standard InChI Key | UJTDNKMJEUWJDV-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=CC=C(C=C3)Cl |
| Canonical SMILES | CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=CC=C(C=C3)Cl |
Introduction
Ethyl 2-(2-((4-chlorophenyl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound belonging to the class of thiophene derivatives. Thiophene derivatives are widely recognized for their diverse biological activities and are extensively studied in medicinal chemistry due to their ability to interact with biological systems. The presence of the 4-chlorophenyl group in this compound enhances its pharmacological potential by influencing its interactions with biological targets.
Synthesis
The synthesis of thiophene derivatives typically involves multi-step pathways that incorporate various chemical reactions. While specific details on the synthesis of Ethyl 2-(2-((4-chlorophenyl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate are not readily available, general methods for synthesizing similar compounds often involve cyclization reactions, condensation reactions, and the use of catalysts to facilitate the formation of the desired structure .
Characterization Techniques
Characterization of thiophene derivatives typically involves spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. These techniques are crucial for confirming the structure and purity of the synthesized compounds .
Potential Applications
Given the pharmacological potential of thiophene derivatives, Ethyl 2-(2-((4-chlorophenyl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate may have applications in the development of pharmaceuticals targeting various biological pathways. Further research is necessary to elucidate its specific pharmacological effects and potential therapeutic uses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume